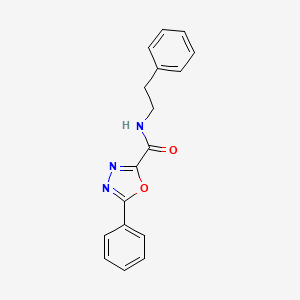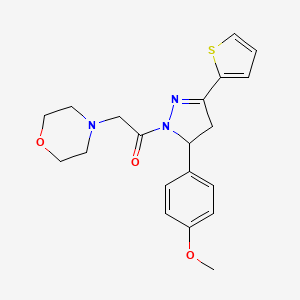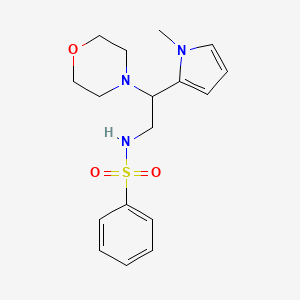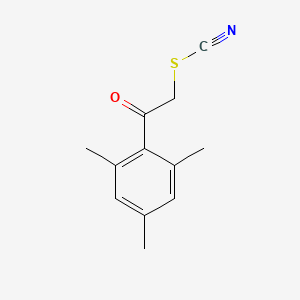![molecular formula C19H19BrN2OS B2760603 N-(2-{[2-(4-bromophenyl)-1H-indol-3-yl]sulfanyl}ethyl)propanamide CAS No. 687574-63-6](/img/structure/B2760603.png)
N-(2-{[2-(4-bromophenyl)-1H-indol-3-yl]sulfanyl}ethyl)propanamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(2-{[2-(4-bromophenyl)-1H-indol-3-yl]sulfanyl}ethyl)propanamide is a complex organic compound that features a bromophenyl group, an indole moiety, and a propionamide group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-{[2-(4-bromophenyl)-1H-indol-3-yl]sulfanyl}ethyl)propanamide typically involves multiple steps One common method starts with the preparation of the indole derivative, which is then functionalized with a bromophenyl group
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. large-scale synthesis would likely involve optimization of the laboratory methods to improve yield and reduce costs. This could include the use of continuous flow reactors and advanced purification techniques.
Chemical Reactions Analysis
Types of Reactions
N-(2-{[2-(4-bromophenyl)-1H-indol-3-yl]sulfanyl}ethyl)propanamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups.
Reduction: Reduction reactions can be used to modify the bromophenyl group.
Substitution: The bromine atom in the bromophenyl group can be substituted with other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride can be used.
Substitution: Nucleophiles like amines or thiols can be used for substitution reactions.
Major Products
The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation might yield a ketone or aldehyde, while substitution could introduce a new functional group in place of the bromine atom.
Scientific Research Applications
Chemistry: It can be used as a building block for the synthesis of more complex molecules.
Biology: The compound may have biological activity, making it a candidate for drug discovery.
Medicine: Its structure suggests potential as a pharmaceutical agent, particularly in the treatment of diseases involving the central nervous system.
Industry: The compound could be used in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of N-(2-{[2-(4-bromophenyl)-1H-indol-3-yl]sulfanyl}ethyl)propanamide is not well-understood. its structure suggests that it may interact with specific molecular targets, such as enzymes or receptors, through binding interactions. These interactions could modulate the activity of the target, leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
N-(4-bromophenyl)propionamide: This compound shares the bromophenyl and propionamide groups but lacks the indole moiety.
N-(2-bromophenyl)propanamide: Similar to the above compound but with the bromine atom in a different position.
N-(4-fluorophenyl)propionamide: This compound has a fluorine atom instead of bromine.
Uniqueness
N-(2-{[2-(4-bromophenyl)-1H-indol-3-yl]sulfanyl}ethyl)propanamide is unique due to the presence of the indole moiety, which can confer additional biological activity and chemical reactivity. This makes it a valuable compound for further research and development.
Properties
IUPAC Name |
N-[2-[[2-(4-bromophenyl)-1H-indol-3-yl]sulfanyl]ethyl]propanamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H19BrN2OS/c1-2-17(23)21-11-12-24-19-15-5-3-4-6-16(15)22-18(19)13-7-9-14(20)10-8-13/h3-10,22H,2,11-12H2,1H3,(H,21,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZODBLEZKLCEJTR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(=O)NCCSC1=C(NC2=CC=CC=C21)C3=CC=C(C=C3)Br |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H19BrN2OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
403.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![(2E)-3-phenyl-1-[4-(thiophen-2-yl)piperidin-1-yl]prop-2-en-1-one](/img/structure/B2760524.png)
![6-methyl-5-oxo-6,11-dihydro-5H-isoindolo[2,1-a]quinazolin-12-ium 4-methylbenzenesulfonate](/img/structure/B2760527.png)


![11-[2-Methyl-6-(trifluoromethyl)pyrimidin-4-yl]-4,5,11-triazatricyclo[6.2.1.0^{2,6}]undeca-2(6),3-diene](/img/structure/B2760530.png)
![1-{[3-chloro-5-(trifluoromethyl)-2-pyridinyl]amino}-4(1H)-pyridinone](/img/structure/B2760532.png)
![2-Chloro-6-methyl-3-[(2-methylpropan-2-yl)oxycarbonylamino]pyridine-4-carboxylic acid](/img/structure/B2760533.png)
![ethyl 1-[2-(4-fluorophenyl)-2-oxoethyl]-1H-1,2,3-triazole-4-carboxylate](/img/structure/B2760538.png)
![2-Chloro-3-({4-[2-(2,4-dimethoxyphenyl)pyrrolidine-1-carbonyl]piperidin-1-yl}sulfonyl)pyridine](/img/structure/B2760539.png)



